4-Azido-N-(cyclohexylmethyl)benzamide
Description
4-Azido-N-(cyclohexylmethyl)benzamide is a benzamide derivative featuring an azido (-N₃) group at the para position of the benzene ring and a cyclohexylmethylamine substituent. The cyclohexylmethyl group is a recurring pharmacophore in bioactive molecules, often enhancing target binding and metabolic stability .
Properties
IUPAC Name |
4-azido-N-(cyclohexylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-18-17-13-8-6-12(7-9-13)14(19)16-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXAEJXNGGCSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Azido-N-(cyclohexylmethyl)benzamide typically involves the formation of an acyl azide intermediate. One common method includes the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require low temperatures to prevent the decomposition of the azide group . Industrial production methods may involve continuous-flow systems to ensure safety and efficiency .
Chemical Reactions Analysis
4-Azido-N-(cyclohexylmethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by other nucleophiles, leading to the formation of different amines or amides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Azido-N-(cyclohexylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocycles and other complex organic molecules.
Biology: The compound can be used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Azido-N-(cyclohexylmethyl)benzamide involves the reactivity of the azide group. The azide group can undergo various transformations, such as reduction to an amine or participation in cycloaddition reactions. These transformations allow the compound to interact with different molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Azapride (4-Azido-5-chloro-2-methoxy-N-(1-benzyl-4-piperidinyl)benzamide)
- Molecular Formula : C₂₀H₂₃ClN₅O₂ (vs. C₁₄H₁₇N₅O for 4-Azido-N-(cyclohexylmethyl)benzamide)
- Key Differences :
- Azapride contains a chlorine atom at C5 and a methoxy group at C2 on the benzene ring, increasing steric bulk and electron-withdrawing effects.
- The piperidinyl-benzyl substituent replaces the cyclohexylmethyl group, altering lipophilicity and conformational flexibility.
- Functional Implications: The chlorine and methoxy groups in Azapride may enhance receptor affinity but limit solubility compared to the simpler azido-cyclohexylmethyl structure .
AH-7921 (3,4-Dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide)
- Molecular Formula : C₁₇H₂₄Cl₂N₂O
- Key Differences: Dichloro substitution at C3 and C4 vs. a single azido group at C3. A dimethylamino group on the cyclohexylmethyl chain introduces basicity, influencing solubility and membrane permeability.
- The dimethylamino group may enhance ionic interactions with targets, contrasting with the azido group’s reactivity in the target compound .
N-(Cyclohexylmethyl)benzamide Derivatives with Bioactive Substituents
- Example : 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide (Compound 1, )
- Comparison :
Structure-Activity Relationship (SAR) Insights
- Role of Cyclohexylmethyl Group: Compounds with cyclohexylmethyl motifs (e.g., ’s Compound 1, IC₅₀ = 0.05 µM) show 80-fold greater inhibitory activity than parent flavonoids, emphasizing its role in enhancing binding affinity .
- Azido vs. Halogen/Methoxy Substitutions :
Data Table: Comparative Properties of Selected Benzamides
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